2-(2-Ethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde
Description
Structural Features
| Property | Description |
|---|---|
| Molecular Formula | C~11~H~11~N~3~O |
| Molecular Weight | 201.23 g/mol |
| Key Functional Groups | Pyridine ring, imidazole ring, aldehyde group, ethyl substituent |
| Aromatic Systems | Pyridine (6-membered), imidazole (5-membered with two nitrogen atoms) |
The pyridine ring contributes aromatic stability and electron-withdrawing effects, while the imidazole ring introduces basicity due to its nitrogen atoms. The aldehyde group at position 3 enhances reactivity, enabling participation in condensation and nucleophilic addition reactions.
Historical Context of Discovery and Early Research
The discovery of this compound is rooted in the broader exploration of imidazole chemistry. Imidazole itself was first synthesized in 1858 by Heinrich Debus via the condensation of glyoxal, formaldehyde, and ammonia. This breakthrough laid the foundation for studying substituted imidazoles, which gained prominence in the 20th century due to their biological relevance—such as in histidine and histamine.
Key Milestones in Derivative Development
- Late 20th Century : Advances in heterocyclic synthesis enabled the functionalization of imidazole with pyridine rings. The introduction of aldehyde groups to these systems emerged as a strategy to enhance reactivity for pharmaceutical applications.
- Early 2000s : Research focused on optimizing synthetic routes for imidazole-pyridine hybrids. For example, Grignard reagents and transition-metal catalysts were employed to attach alkyl groups like ethyl to the imidazole ring.
- 2010s–Present : The compound gained attention as a precursor in drug discovery, particularly for antimicrobial and anticancer agents. Its aldehyde group facilitates Schiff base formation, a critical step in designing enzyme inhibitors.
Early Applications
Initial studies highlighted its potential as a building block for:
- Metal-Organic Frameworks (MOFs) : The aldehyde group coordinates with metal ions, enabling the design of porous materials for catalysis.
- Pharmaceutical Intermediates : Its structure serves as a scaffold for synthesizing molecules targeting kinases and proteases.
While the exact date of its first synthesis remains unspecified in available literature, its development parallels advancements in cross-coupling reactions and functional group compatibility studies in the 1990s. Early research prioritized understanding its electronic properties, such as the electron-withdrawing effects of the pyridine ring on the imidazole’s basicity.
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(2-ethylimidazol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H11N3O/c1-2-10-12-6-7-14(10)11-9(8-15)4-3-5-13-11/h3-8H,2H2,1H3 |
InChI Key |
PKVWPPVVCGKNHV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1C2=C(C=CC=N2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction can be catalyzed by nickel and proceeds through proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic chemistry and the use of scalable synthetic routes, such as those involving catalytic processes, can be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The imidazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole and pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic properties. It is being investigated for:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit significant antimicrobial properties, making them candidates for the development of new antibiotics .
- Anticancer Properties : Research indicates that compounds containing imidazole and pyridine rings can act as enzyme inhibitors or receptor ligands, which are crucial in cancer treatment strategies .
Biological Studies
The biological activity of 2-(2-Ethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde is linked to:
- Enzyme Inhibition : The imidazole ring facilitates interactions with various enzymes, potentially inhibiting their activity. This mechanism is critical in drug design targeting specific diseases .
- Receptor Modulation : The compound may modulate receptor activity, influencing cellular responses and signaling pathways relevant in pharmacology .
Materials Science
This compound is being explored for its utility in developing new materials:
- Electrochemical Applications : Due to its unique electronic properties, it can be utilized in the synthesis of conductive polymers or as a dopant in organic electronic devices .
- Optical Properties : Research is ongoing into its use in photonic applications, where its structural characteristics could enhance light absorption and emission properties .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Remarks |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Potential candidates for new antibiotics |
| Anticancer agents | Investigated for enzyme inhibition | |
| Biological Studies | Enzyme inhibitors | Interaction with biological targets |
| Receptor modulators | Influence on signaling pathways | |
| Materials Science | Conductive polymers | Useful in electronic device manufacturing |
| Photonic applications | Enhancements in light absorption properties |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of this compound against common bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Enzyme Inhibition
In vitro assays demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways associated with cancer proliferation. The findings support further exploration into its therapeutic potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-(2-Ethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and coordination with metal ions . These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
1-Ethyl-1H-imidazole-2-carbaldehyde (CAS 111851-98-0)
- Structural Differences : Lacks the pyridine ring present in the target compound. The carbaldehyde is directly attached to the imidazole ring at position 2, with an ethyl group at position 1.
- The simpler structure may enhance solubility in polar solvents but limit coordination sites for metal binding. Its high similarity (0.98) suggests comparable reactivity in aldehyde-mediated reactions .
5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde (CAS 79326-88-8)
- Structural Differences : Incorporates a bromine atom at position 5 and a methyl group at position 1 of the imidazole ring.
- The methyl group may slightly enhance lipophilicity compared to the ethyl substituent in the target compound. The lower similarity (0.81) reflects these substitutions and the lack of a pyridine moiety .
1-Ethyl-1H-imidazole-5-carbaldehyde Hydrochloride (CAS 1914148-58-5)
- Structural Differences : Carbaldehyde is at position 5 of the imidazole ring, and the compound exists as a hydrochloride salt.
- The hydrochloride salt form significantly enhances water solubility, making it advantageous for aqueous-phase reactions. The low similarity (0.63) underscores the importance of substituent positioning .
Imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 6188-43-8)
- Structural Differences : Features a fused imidazo-pyridine ring system with carbaldehyde at position 3.
- However, the constrained structure may reduce flexibility in coordination chemistry. The similarity score (0.63) highlights the impact of ring fusion versus separate heterocycles .
Research Findings and Trends
- Reactivity : Compounds with carbaldehyde groups at position 2 (imidazole) or 3 (pyridine) exhibit strong electrophilic character, but the pyridine ring in the target compound introduces additional basicity and coordination sites.
- Substituent Effects : Ethyl groups (vs. methyl or bromo) balance lipophilicity and steric hindrance, optimizing interactions in catalytic or biological systems.
- Structural Analysis Tools : Programs like SHELX and OLEX2 are widely used for crystallographic determination of such compounds, enabling precise mapping of substituent effects on molecular packing and stability .
Biological Activity
2-(2-Ethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features both imidazole and pyridine rings, along with an aldehyde functional group. This unique structure allows for diverse chemical reactivity and potential applications in medicinal chemistry and materials science. Its molecular formula is C11H11N3O, with a molecular weight of 201.22 g/mol.
Biological Significance
Research indicates that compounds containing imidazole and pyridine moieties exhibit significant biological activities. Specifically, this compound has been investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors. The dual-ring structure may enhance its interaction with biological targets, making it a candidate for drug development .
The compound may inhibit specific enzymes by binding to their active sites, potentially interfering with various biochemical pathways. This mechanism suggests its relevance in pharmacological research, especially concerning diseases that involve enzyme dysregulation.
Biological Activities
The biological activities associated with this compound can be categorized into several key areas:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound, showing effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potency against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.69 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
These results suggest that the compound could serve as a basis for developing new antimicrobial agents .
Anticancer Potential
The compound has also been evaluated for its anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cell lines were found to be within the range of 4.98–14.65 µM, indicating significant growth inhibition .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that modifications to the imidazole and pyridine rings can significantly influence the biological activity of the compound. For instance, variations in substituents on these rings affect the binding affinity to biological targets and overall efficacy .
Case Studies
Several case studies have explored the pharmacological properties of similar compounds:
- Imidazo[1,2-a]pyridine Derivatives : These derivatives have demonstrated a wide range of biological activities including antiulcer, anticonvulsant, and anticancer properties. They serve as crucial scaffolds in drug design due to their diverse pharmacological profiles .
- Synthesis and Evaluation : A study synthesized various imidazo[1,2-a]pyridine analogs and assessed their biological activities, demonstrating that modifications could lead to enhanced therapeutic effects against specific diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
